269-Fold 5-HT1E Receptor Selectivity Over 5-HT1A: A Defined Selectivity Window Not Reported for Other Piperidinyl-Benzothiazole Regioisomers
In a cell-based high-throughput screen employing human 5-HT receptor subtypes, 2-(piperidin-3-yl)benzo[d]thiazole demonstrated an EC50 of 186 nM at the 5-HT1E receptor compared to an EC50 of 50,000 nM at the 5-HT1A receptor, yielding a 269-fold selectivity window [1]. Against the S1P3 receptor counterscreen, the compound was inactive (EC50 > 40,000 nM) [2]. This selectivity profile is documented for the 3-yl regioisomer only; equivalent data are absent from the public domain for the 4-yl (CAS 51784-73-7) and 2-yl (CAS 51785-22-9) isomers, meaning a procurement decision for the 3-yl compound is currently the only evidence-backed path for 5-HT1E-biased probe development.
| Evidence Dimension | Receptor selectivity (5-HT1E vs. 5-HT1A vs. S1P3) |
|---|---|
| Target Compound Data | 5-HT1E EC50 = 186 nM; 5-HT1A EC50 = 50,000 nM; S1P3 EC50 > 40,000 nM |
| Comparator Or Baseline | 5-HT1A receptor (EC50 = 50,000 nM); S1P3 receptor (EC50 > 40,000 nM) — same assay platform |
| Quantified Difference | 269-fold selectivity for 5-HT1E over 5-HT1A; >215-fold selectivity over S1P3 |
| Conditions | Cell-based β-lactamase reporter gene assay; pH 7.4; 2°C; human 5-HT1A, 5-HT1E, and S1P3 receptors expressed in CHO or equivalent cell lines (PubChem AID: 718, 726, 730) |
Why This Matters
A defined selectivity window against closely related aminergic GPCRs is essential for minimizing off-target polypharmacology in probe compound selection, and this data exists uniquely for the 3-yl isomer.
- [1] BindingDB, Entry BDBM31016: 5-HT1E EC50 = 186 nM; 5-HT1A EC50 = 50,000 nM. Primary data from PubChem BioAssay AID: 726 and AID: 718. View Source
- [2] BindingDB, Entry BDBM31016: S1P3 counterscreen EC50 > 40,000 nM. Primary data from PubChem BioAssay AID: 730. View Source
